Nuvenzepine is a synthetic compound identified as a potent antagonist of muscarinic acetylcholine receptors (mAChRs), specifically designed as an analog of pirenzepine. It is classified under the tricyclic category of compounds and is recognized for its unique chemical structure that includes a quinolizidinyl derivative. The compound has the chemical formula C₁₈H₁₈N₂O and is known by its CAS number 96487-37-5. Nuvenzepine exhibits a high affinity for mAChRs, particularly in inhibiting acetylcholine-induced contractions in isolated ileal tissues, making it significant in pharmacological studies related to gastrointestinal motility and other cholinergic functions .
These reactions are crucial in developing the compound's pharmacological properties and enhancing its selectivity towards mAChRs .
Nuvenzepine demonstrates significant biological activity as an mAChR antagonist. Its primary action involves:
The synthesis of Nuvenzepine involves several key steps:
The methodology emphasizes efficiency and yields high-purity compounds suitable for further biological evaluation .
Nuvenzepine has several potential applications in pharmacology, including:
Interaction studies involving Nuvenzepine focus on its binding affinity and functional impact on mAChRs:
Such studies are crucial for understanding the therapeutic window and potential side effects associated with Nuvenzepine use .
Several compounds share structural and functional similarities with Nuvenzepine, including:
Compound Name | Structure Type | Primary Action | Unique Features |
---|---|---|---|
Pirenzepine | Tricyclic | mAChR antagonist | First selective mAChR antagonist |
Pizotifen | Tricyclic | Antihistaminic, mAChR antagonist | Primarily used for migraine prevention |
Ketotifen | Tricyclic | Antihistaminic | Also has mast cell stabilizing properties |
Uniqueness of Nuvenzepine:
Nuvenzepine demonstrates selective muscarinic acetylcholine receptor (mAChR) antagonist activity with distinct binding affinity profiles across different tissue preparations and receptor subtypes. The compound exhibits molecular formula C19H20N4O2 with a molecular weight of 336.39 g/mol and Chemical Abstracts Service (CAS) registry number 96487-37-5 [1] [2].
Comprehensive functional studies have revealed that nuvenzepine displays a four-fold higher affinity than pirenzepine in competitively antagonizing acetylcholine-induced contractions on isolated ileal musculature, with a pA2 value of 7.08 ± 0.15 [3]. Similar enhanced potency was observed in longitudinal ileum dispersed cells, where nuvenzepine achieved a pA2 value of 7.11 ± 0.19, again demonstrating four-fold higher affinity compared to pirenzepine [3].
The binding affinity profile extends to gallbladder smooth muscle preparations, where nuvenzepine exhibited almost equipotent activity to pirenzepine in competitively preventing bethanechol-induced contractions, with a pA2 value of 7.23 ± 0.16 [3]. In tracheal smooth muscle preparations under vagal stimulation conditions, nuvenzepine displayed a four-fold higher potency than pirenzepine in blocking contractions, with a pIC50 value of 6.77 ± 0.06 [3].
Beyond muscarinic receptor interactions, nuvenzepine possesses additional pharmacological properties. The compound demonstrates weak histamine H1 receptor antagonist activity, behaving as an irreversible competitive H1 antagonist with a pA2 value of 5.02 ± 0.11 for inhibiting histamine-induced ileal motor activity [3]. This dual mechanism of action distinguishes nuvenzepine from pirenzepine, which lacks H1-blocking activity.
In vivo studies conducted in anesthetized cats revealed that nuvenzepine displays a long-lasting and dose-dependent inhibition of neostigmine-induced intestinal motility following intraduodenal administration. The compound demonstrated a potency 10 times greater than pirenzepine on ileal motor activity and was uniquely active on colonic stimulated motility, whereas pirenzepine showed no effect on colonic function [4].
The three-dimensional pharmacophore model of nuvenzepine reflects its tricyclic benzazepine structure derived from pyrido[2,3-b] [1] benzodiazepin-6-one core with a 1-methylpiperidine-4-carbonyl side chain [1] [2]. The compound adopts a specific spatial arrangement that enables selective muscarinic receptor recognition through distinct molecular interactions.
Pharmacophore analysis reveals that nuvenzepine contains essential features for muscarinic receptor binding, including a positively charged nitrogen atom within the piperidine ring system, aromatic ring components contributing to hydrophobic interactions, and carbonyl oxygen atoms serving as hydrogen bond acceptors [1]. The spatial arrangement of these pharmacophoric elements determines the compound's binding affinity and selectivity profile.
The three-dimensional structure of nuvenzepine can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CN1CCC(CC1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 [1] [2]. This notation captures the essential connectivity and spatial relationships between functional groups that contribute to the compound's pharmacological activity.
Comparative pharmacophore modeling studies demonstrate that nuvenzepine shares structural similarity with pirenzepine in terms of the tricyclic core structure, but differs significantly in the side chain composition. While pirenzepine contains a piperazine-1-carbonyl side chain, nuvenzepine incorporates a 1-methylpiperidine-4-carbonyl moiety, which contributes to its enhanced binding affinity and altered pharmacological profile [6].
The pharmacophore model suggests that the endocyclic amide group, positioning of the protonated nitrogen atom, and the exocyclic amide group are critical determinants of muscarinic receptor selectivity. These structural features enable preferential binding to M1 and M3 muscarinic receptor subtypes compared to other subtypes [6].
Quantitative structure-activity relationship analysis of nuvenzepine reveals key molecular descriptors that correlate with its biological activity. The compound's enhanced potency compared to pirenzepine can be attributed to specific structural modifications that optimize receptor-ligand interactions.
The molecular weight of 336.39 g/mol and lipophilicity characteristics of nuvenzepine contribute to its pharmacokinetic properties and tissue distribution. The compound demonstrates superior gastrointestinal selectivity compared to pirenzepine, particularly in gastric acid secretion studies where nuvenzepine exhibited 25-30 times greater potency than pirenzepine in inhibiting pentagastrin-stimulated gastric acid secretion in conscious cats [4].
QSAR modeling indicates that the substitution of the piperazine ring in pirenzepine with the 1-methylpiperidine system in nuvenzepine results in improved binding affinity and functional selectivity. The methyl substitution on the piperidine nitrogen atom enhances hydrophobic interactions within the receptor binding site while maintaining the essential ionic interaction with the conserved aspartate residue.
The molecular geometry of nuvenzepine, characterized by specific dihedral angles and conformational preferences, optimizes the spatial arrangement of pharmacophoric features for enhanced receptor recognition. The compound's ability to adopt multiple conformations while maintaining key binding interactions contributes to its superior pharmacological profile.
Electronic properties derived from quantum chemical calculations reveal that nuvenzepine possesses optimal charge distribution patterns that facilitate favorable electrostatic interactions with muscarinic receptor binding sites. The compound's dipole moment and polarizability values contribute to its binding affinity and selectivity characteristics.
Comparative analysis of nuvenzepine with structurally related compounds provides insights into structure-activity relationships within the tricyclic benzazepine class of muscarinic antagonists. The most direct comparison is with pirenzepine, the prototypical M1-selective muscarinic antagonist that shares the same tricyclic core structure.
Nuvenzepine demonstrates consistently superior binding affinity across multiple tissue preparations compared to pirenzepine. This enhanced potency is attributed to the structural modification of the side chain, where the piperazine ring of pirenzepine is replaced with a 1-methylpiperidine system in nuvenzepine. This modification results in a four-fold improvement in binding affinity for ileal musculature and tracheal smooth muscle preparations [3].
The pharmacological profile of nuvenzepine differs from atropine, a non-selective muscarinic antagonist with a tropane alkaloid structure. While atropine exhibits broad muscarinic receptor antagonism without subtype selectivity, nuvenzepine demonstrates preferential activity at M1 and M3 receptor subtypes while maintaining tissue selectivity for gastrointestinal applications [7].
Comparison with imipramine, a tricyclic antidepressant with a dibenzazepine core structure, reveals that despite structural similarities, nuvenzepine lacks the central nervous system activity associated with imipramine. This difference underscores the importance of the specific tricyclic arrangement and side chain composition in determining pharmacological selectivity [6].
Analysis of other benzazepine derivatives demonstrates that nuvenzepine represents an optimized structure within this chemical class. The compound's unique combination of M1/M3 selectivity, gastrointestinal tissue preference, and dual muscarinic-histaminergic antagonist activity distinguishes it from other structurally related compounds.
Clinical development studies indicate that nuvenzepine progressed to Phase I clinical trials for gastrospasm treatment, demonstrating its potential therapeutic utility. However, development was subsequently discontinued, likely due to competitive factors rather than safety concerns, as the compound exhibited favorable pharmacokinetic properties with plasma half-life values of 7.2-8.6 hours in healthy volunteers [8].
The structural optimization achieved in nuvenzepine design represents a successful application of medicinal chemistry principles to enhance the pharmacological properties of the pirenzepine scaffold. The compound serves as a valuable pharmacological tool for studying muscarinic receptor function and provides insights for future drug development efforts targeting selective muscarinic receptor modulation.